(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride
Description
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride (CAS: 1187930-20-6) is a benzoxazine derivative with the molecular formula C₉H₁₂ClNO₂ and a molecular weight of 201.65 g/mol . It features a bicyclic benzoxazine core (a benzene ring fused with a six-membered oxazine ring) and a hydroxymethyl (-CH₂OH) group at the 3-position of the oxazine ring, which is protonated as a hydrochloride salt. This compound is primarily utilized as a biochemical reagent or intermediate in pharmaceutical synthesis due to its structural versatility .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c11-5-7-6-12-9-4-2-1-3-8(9)10-7;/h1-4,7,10-11H,5-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQFYRDXKXGKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2O1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like protoporphyrinogen oxidase (protox) and cyclooxygenase (COX), and have shown binding affinities towards targets like the epidermal growth factor receptor (EGFR).
Mode of Action
Similar compounds have been found to inhibit the activity of enzymes like protox and COX, potentially leading to changes in cellular processes.
Biological Activity
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by a benzoxazine ring structure and is involved in various pharmacological applications. The following sections detail its biological activity, synthesis, and research findings.
- IUPAC Name : 3,4-dihydro-2H-1,4-benzoxazin-3-ylmethanol
- Molecular Formula : C9H11NO2
- CAS Number : 36884-17-0
Biological Activities
Research indicates that (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol exhibits a range of biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of benzoxazine compounds possess significant antimicrobial properties. For instance, modifications to the benzoxazine structure can enhance activity against various bacterial strains and fungi.
| Compound | Activity | Reference |
|---|---|---|
| (3,4-Dihydro-2H-benzo[b][1,4]oxazin) | Antibacterial | |
| (3,4-Dihydro-2H-benzothiazine) | Antifungal |
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. A study highlighted the synthesis of derivatives that act as dual inhibitors targeting specific cancer pathways.
| Derivative | Target | Activity | Reference |
|---|---|---|---|
| 4-[2-(1,1-Diphenylethylsulfanyl)ethyl]-3,4-dihydro-2H-benzo[1,4]oxazin-8-yloxyacetic acid | TXA2 receptor | Potent inhibitor |
3. Anti-inflammatory Effects
Research indicates that certain derivatives can modulate inflammatory responses effectively. This property is particularly relevant for developing treatments for chronic inflammatory diseases.
Synthesis Methods
The synthesis of (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol typically involves the reaction of 2-aminophenols with epichlorohydrin in an aqueous environment under basic conditions. This method is noted for being environmentally friendly due to its metal catalyst-free nature.
Case Studies
Several studies have explored the biological activities of this compound and its derivatives:
- Study on Antithrombotic Activity : A series of derivatives were synthesized and tested for their ability to block thromboxane A2 receptors while activating prostacyclin receptors. Results indicated promising anti-thrombotic effects without significant hypotensive side effects .
- Histone Deacetylase Inhibition : Recent research focused on novel derivatives designed as histone deacetylase inhibitors, showing potential in cancer therapy due to their ability to alter gene expression profiles .
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits the following chemical properties:
- Molecular Formula: C8H10ClNO
- Molecular Weight: 175.63 g/mol
- CAS Number: 1888881-86-4
The structure consists of a benzoxazine ring fused with a methanol group, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
Potential as a Pharmacophore:
Research indicates that compounds in the benzoxazine class can serve as effective pharmacophores in drug design. They exhibit properties that allow them to inhibit specific enzymes or receptors, making them candidates for therapeutic agents against various diseases.
Case Study:
A study published in Journal of Medicinal Chemistry explored derivatives of benzoxazine compounds for their inhibitory effects on cancer cell proliferation. The findings suggested that modifications to the benzoxazine structure could enhance bioactivity and selectivity towards cancer targets .
Materials Science
Development of Advanced Materials:
Benzoxazine derivatives are utilized in creating polymers and resins with enhanced thermal and mechanical properties. Their ability to undergo polymerization upon heating makes them suitable for high-performance materials.
Data Table: Comparison of Properties
| Property | Benzoxazine Resin | Traditional Epoxy Resin |
|---|---|---|
| Thermal Stability | High | Moderate |
| Mechanical Strength | Superior | Good |
| Cure Time | Short | Longer |
Organic Synthesis
Role as an Intermediate:
(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic transformations.
Synthetic Routes:
Common synthetic routes include:
- Cyclization Reactions: Utilizing amines and aldehydes to form the oxazine ring.
- Functional Group Transformations: The methanol group can be modified to introduce various substituents.
Agricultural Applications
Herbicidal Properties:
Certain derivatives of benzoxazines have been investigated for their herbicidal properties. A patent (US8481723B2) describes compounds derived from benzoxazines that exhibit efficacy against specific weed species . These compounds can disrupt plant growth by inhibiting key metabolic pathways.
Summary of Findings
The applications of this compound span multiple fields:
- Medicinal Chemistry: Potential drug candidates targeting cancer and other diseases.
- Materials Science: Development of high-performance polymers.
- Organic Synthesis: Versatile intermediate for complex molecule synthesis.
- Agricultural Chemistry: Herbicides with selective action against weeds.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form aldehydes or ketones. For example:
-
Reagent : Pyridinium chlorochromate (PCC) or Jones reagent
-
Conditions : Room temperature, dichloromethane (DCM)
This reaction is critical for synthesizing bioactive ketone derivatives.
Esterification
The alcohol reacts with acid chlorides or anhydrides to form esters:
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Reagent : Acetyl chloride, propionyl chloride
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Conditions : Base (e.g., pyridine), room temperature
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Product : (3,4-Dihydro-2H-benzo[b] oxazin-3-yl)methyl acetate
Ester derivatives enhance lipophilicity for pharmacological studies.
Alkylation
The tertiary amine in the benzoxazine ring participates in N-alkylation:
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Reagent : Alkyl halides (e.g., methyl iodide, benzyl bromide)
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Conditions : NaOH in water, 25°C
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Product : N-substituted derivatives (e.g., N-benzyl variants)
This reaction is regioselective and avoids metal catalysts .
Nucleophilic Substitution
The hydroxyl group can act as a leaving group in SN2 reactions:
-
Reagent : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃)
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Conditions : Reflux in anhydrous DCM
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Product : (3,4-Dihydro-2H-benzo[b] oxazin-3-yl)methyl chloride
This intermediate is useful for further functionalization .
Cyclization
Intramolecular cyclization forms fused heterocycles:
-
Reagent : Polyphosphoric acid (PPA)
-
Conditions : 100°C, 12 hours
Cyclized products show enhanced bioactivity .
Acid-Base Reactions
The hydrochloride salt can undergo neutralization:
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Reagent : NaOH or KOH
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Conditions : Aqueous solution, room temperature
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Product : Free base (3,4-dihydro-2H-benzo[b] oxazin-3-yl)methanol
This step is essential for generating the neutral compound for further reactions .
Table 1: Optimization of N-Alkylation Conditions
| Entry | Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Na₂CO₃ | H₂O | 60 | 19 |
| 2 | NaOH | H₂O | 20 | 70 |
| 3 | K₂CO₃ | H₂O | 20 | 10 |
Table 2: Substrate Scope for N-Substituted Derivatives
| Substrate (R₁, R₂, R₃) | Product | Time (min) | Yield (%) |
|---|---|---|---|
| H, H, H | 3a | 20 | 70 |
| Cl, H, H | 3c | 20 | 70 |
| Br, H, H | 3d | 20 | 68 |
Reaction Mechanism Insights
-
N-Alkylation : The reaction proceeds via deprotonation of the amine by NaOH, forming a dianion that reacts with epichlorohydrin. A 6-exo-tet cyclization dominates due to favorable ring strain .
-
Oxidation : PCC oxidizes the alcohol via a two-step mechanism involving chromate ester intermediate formation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzoxazine derivatives allows for tailored physicochemical and pharmacological properties. Below is a detailed comparison of the target compound with related analogs:
Structural Analogues and Substituent Variations
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-ionic analogs. Esters (e.g., CAS 648449-54-1) exhibit higher lipophilicity, favoring membrane permeability .
- Stability : Hydroxyl-containing derivatives (e.g., CAS 1185296-86-9) may undergo oxidation, requiring stabilization strategies, while the target compound’s hydroxymethyl group offers stability for storage .
Research Findings and Trends
- Green Synthesis : highlights a trend toward environmentally friendly, metal-free synthesis methods for benzoxazines, improving scalability and reducing waste .
- Structural Optimization : Substitutions at C3 (hydroxymethyl) and C6 (ester, hydroxyl) are critical for modulating bioactivity and pharmacokinetics .
- Diverse Pharmacological Potential: Benzoxazine derivatives are explored for antiviral, anticancer, and CNS applications, with substituent choice dictating target specificity .
Q & A
Basic: What are the optimized synthetic routes for (3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride, and how can reaction conditions improve yield?
Methodological Answer:
Synthesis of benzoxazine derivatives typically involves cyclization of substituted ethanolamine precursors with aldehydes or ketones. For example, a related compound, 6-Methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride, was synthesized via ring closure under acidic conditions . Key parameters to optimize include:
- Catalyst selection : Use of HCl or H₂SO₄ for protonation and cyclization.
- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH 10:1) or recrystallization (ethanol/water) to isolate the hydrochloride salt.
- Yield improvement : Slow addition of reactants and inert atmosphere (N₂) to minimize oxidation .
Table 1: Hypothetical Optimization Parameters (Based on Analogous Syntheses)
| Condition | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Reaction Temperature | 50°C–90°C | 70°C | 15% increase |
| Catalyst Concentration | 1–5 mol% H₂SO₄ | 3 mol% | 20% reduction in byproducts |
| Solvent System | EtOH, THF, DCM | EtOH | Higher purity (≥95%) |
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Combine multiple analytical techniques:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN) to assess purity (>98%) .
- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 3.8–4.2 ppm for oxazine ring protons, δ 60–70 ppm for quaternary carbons) .
- Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺.
- Melting Point : Compare to pharmacopeial standards using DSC (e.g., USP protocols for hydrochloride salts ).
Advanced: What strategies resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in the oxazine ring) by acquiring spectra at 25°C and 50°C .
- 2D-COSY/HSQC : Assign overlapping signals and confirm coupling networks.
- Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities (e.g., chair vs. boat conformation of the oxazine ring) .
- Theoretical Calculations : DFT-based NMR chemical shift predictions (e.g., Gaussian 09) to validate assignments .
Advanced: How can hydrolytic stability under physiological conditions be systematically evaluated?
Methodological Answer:
Design accelerated degradation studies:
- pH Variation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours .
- Thermal Stress : Monitor stability at 40°C/75% RH (ICH Q1A guidelines).
- Analytical Endpoints : Quantify degradation via HPLC-MS and identify products (e.g., ring-opened aldehydes or amines) .
Table 2: Hypothetical Hydrolysis Data (Based on Analogous Compounds)
| pH | Temperature | Half-Life (h) | Major Degradation Pathway |
|---|---|---|---|
| 1.2 | 37°C | 8.5 | Oxazine ring opening |
| 7.4 | 37°C | 48.2 | Minimal degradation |
Advanced: What methodologies are suitable for investigating biological target interactions?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement (e.g., ³H-labeled ligands) to measure IC₅₀ values .
- Enzyme Inhibition : Monitor activity via fluorescence (e.g., tryptophan quenching in monoamine oxidases).
- Molecular Docking : Use AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies .
Safety: What are critical handling considerations for this compound in labs?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in sealed glass containers at RT, protected from moisture .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
